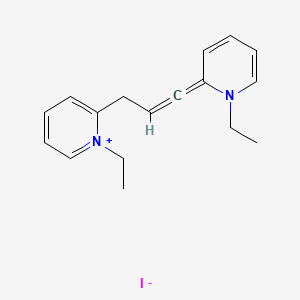
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide is a chemical compound with the molecular formula C17H21IN2. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique structural properties .
Méthodes De Préparation
The synthesis of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide typically involves the reaction of 1-ethyl-2-pyridone with ethyl iodide in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide can be compared with other similar compounds, such as:
- 1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide
- 1-Ethyl-2-(4-methylstyryl)pyridinium iodide
- 1-Ethyl-2-(4-methoxystyryl)pyridinium iodide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Propriétés
Numéro CAS |
21127-43-5 |
|---|---|
Formule moléculaire |
C17H21IN2 |
Poids moléculaire |
380.27 g/mol |
InChI |
InChI=1S/C17H21N2.HI/c1-3-18-14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17)4-2;/h5-11,14-15H,3-4,12H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HKSZFHBILMYVIR-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=CC=CC1=C=CCC2=CC=CC=[N+]2CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
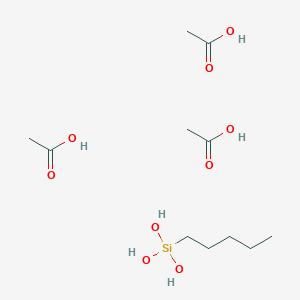
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)

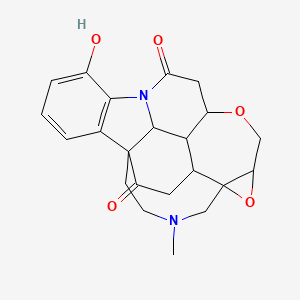


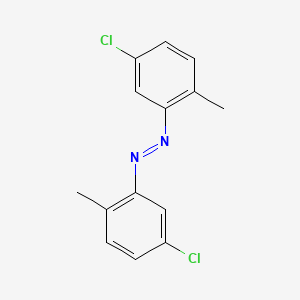

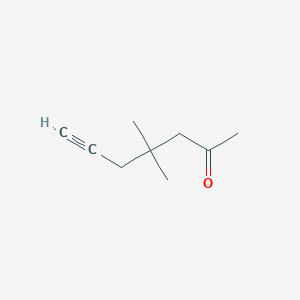
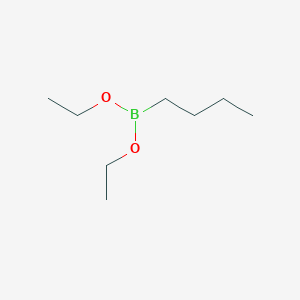
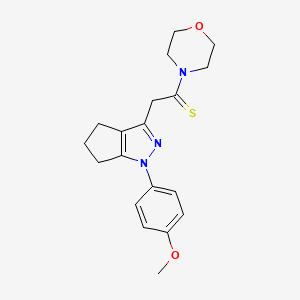
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)

